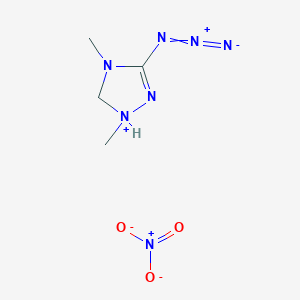
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a compound that belongs to the class of azido-triazolium salts. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of the azido group and the triazolium ring in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the reaction of 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazole with an azidating agent such as sodium azide. The reaction is usually carried out in an appropriate solvent under controlled temperature and pressure conditions to ensure the formation of the desired azido compound. The resulting product is then treated with nitric acid to form the nitrate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen or hydrazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions involving mild heating and the use of a base.
Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition, with reactions typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrazine are used under controlled pressure and temperature conditions.
Major Products Formed
Substitution Reactions: Various substituted triazolium salts.
Cycloaddition Reactions: 1,2,3-triazoles.
Reduction Reactions: Corresponding amine derivatives.
Scientific Research Applications
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other azido and triazole compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate involves the reactivity of the azido group and the triazolium ring. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. The triazolium ring can also participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Similar in structure but contains an imidazolinium ring instead of a triazolium ring.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains an imidazolium ring and is used in similar applications.
Uniqueness
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is unique due to the presence of both the azido group and the triazolium ring, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Properties
CAS No. |
828268-59-3 |
|---|---|
Molecular Formula |
C4H9N7O3 |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
3-azido-1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;nitrate |
InChI |
InChI=1S/C4H8N6.NO3/c1-9-3-10(2)7-4(9)6-8-5;2-1(3)4/h3H2,1-2H3;/q;-1/p+1 |
InChI Key |
LCSAJMNRSFHISN-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C(=N1)N=[N+]=[N-])C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















